![molecular formula C18H16N4O6S B2740551 N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 899745-20-1](/img/structure/B2740551.png)
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide” is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a triazole ring, and a pyranone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodioxole ring.
- Synthesis of the triazole ring.
- Coupling of the triazole and benzodioxole intermediates.
- Introduction of the pyranone moiety.
- Final coupling to form the complete molecule.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyranone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzodioxole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzodioxole moiety exhibit significant antimicrobial properties. For instance, derivatives of N-(2H-1,3-benzodioxol-5-yl) compounds have been synthesized and tested against various bacterial strains, showing promising activity against both Gram-positive and Gram-negative bacteria. The introduction of sulfonamide groups enhances their efficacy as potential antibiotics .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic disorders. Research indicates that derivatives of N-(2H-1,3-benzodioxol-5-yl)-2-acetamides can inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The structural modifications made to the benzodioxole framework allow for increased binding affinity and selectivity towards these enzymes.
Synthesis Pathways
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-acetamides typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. A common approach includes the reaction of 2,3-dihydrobenzo[1,4]dioxin with sulfonyl chlorides in alkaline conditions to form sulfonamide intermediates. These intermediates are then reacted with various acetamides under controlled conditions to yield the target compound .
Spectroscopic Characterization
The synthesized compounds are characterized using various spectroscopic techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques confirm the structural integrity and purity of the compounds produced during synthesis .
Case Study: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, a series of N-(2H-1,3-benzodioxol-5-yl)-substituted acetamides were evaluated for their antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory effects of N-(2H-1,3-benzodioxol-5-yl)-substituted compounds against α-glucosidase. The study utilized molecular docking simulations alongside experimental assays to demonstrate that specific modifications to the benzodioxole structure resulted in enhanced inhibitory activity, making these compounds candidates for further development in diabetes management therapies .
Wirkmechanismus
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide” would depend on its specific biological target. Potential mechanisms could involve:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide: shares similarities with other compounds containing benzodioxole, triazole, and pyranone moieties.
Uniqueness
- The unique combination of functional groups in this compound may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Biologische Aktivität
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxole moiety and a triazole ring, which are known for their biological activities. The synthesis typically involves multi-step organic reactions, where the benzodioxole and triazole intermediates are coupled under controlled conditions. Common reagents include chlorinating agents and various catalysts to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide. For instance:
- Cytotoxicity : Compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. For example, new indolyl-triazole hybrids exhibited IC50 values of 2.67 μM against MCF-7 breast cancer cells and 3.21 μM against HepG2 liver cancer cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G2/M or S phase). For instance, compound 13b from a related study induced apoptosis in MCF-7 cells while inhibiting key enzymes such as EGFR and PARP .
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Notably:
- Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in phospholipidosis—a pathological condition associated with drug toxicity . This inhibition could predict adverse effects during drug development.
Case Studies
Several case studies have reported on the biological activity of this class of compounds:
- In Vivo Studies : In vivo models demonstrated that certain derivatives could effectively reduce tumor growth in xenograft models, supporting their potential as anticancer agents .
- Comparative Studies : When compared to traditional chemotherapeutics like Erlotinib, some derivatives showed enhanced potency and specificity against targeted cancer types .
Data Table: Biological Activity Overview
Activity Type | Compound | Target Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|---|
Cytotoxicity | Compound 12b | MCF-7 | 2.67 | Apoptosis induction |
Cytotoxicity | Compound 13b | HepG2 | 0.32 | Cell cycle arrest |
Enzyme Inhibition | Compound X | PLA2G15 | <1 mM | Inhibition of phospholipidosis |
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-22-9-19-21-18(22)29-8-12-5-13(23)16(6-25-12)26-7-17(24)20-11-2-3-14-15(4-11)28-10-27-14/h2-6,9H,7-8,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKONALOIRNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.